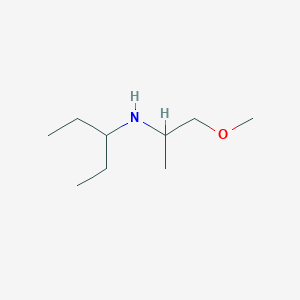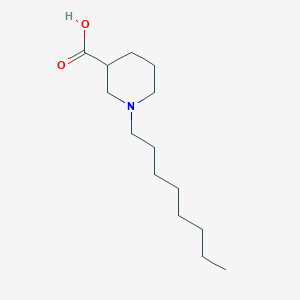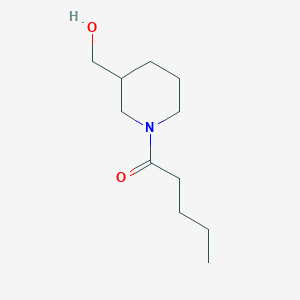
4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine (CMPP) is a heterocyclic compound with a wide range of applications in scientific research. It has been used in various studies related to biochemistry and physiology, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine has a wide range of applications in scientific research. It has been used in studies related to biochemistry and physiology, as well as in studies of drug metabolism and pharmacokinetics. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine has been used in studies of the effects of drugs on the endocrine system and in studies of the effects of drugs on the immune system.
Mecanismo De Acción
The exact mechanism of action of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine is not yet fully understood. However, it is believed that 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine acts as an agonist at certain receptors in the body, which leads to the biochemical and physiological effects that have been observed in studies. 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine is believed to activate certain pathways in the body, which in turn leads to the observed effects.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine has been found to have a number of biochemical and physiological effects. It has been found to increase levels of certain neurotransmitters, including serotonin and dopamine, in the brain. It has also been found to increase levels of certain hormones, including adrenocorticotropic hormone (ACTH) and cortisol, in the body. Additionally, 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine has been found to increase levels of certain enzymes, including cytochrome P450 enzymes, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a variety of solvents. Additionally, 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine is relatively stable, and it has a wide range of applications in scientific research. However, one limitation is that 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine. One potential direction is to further explore the biochemical and physiological effects of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine, as well as to further investigate the mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine, as well as to explore the potential toxic effects of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine. Furthermore, further research could be conducted to explore the potential interactions of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine with other drugs, as well as to explore the potential interactions of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine with other compounds. Finally, further research could be conducted to explore the potential applications of 4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine in drug delivery systems.
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAAXOQDRKYZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(2-methylphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)

![1-[4-(Cyclopentylamino)piperidino]-1-ethanone](/img/structure/B1462513.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)





![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)